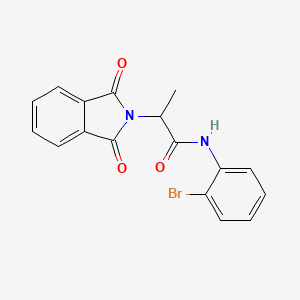

N-(2-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Description

N-(2-Bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic amide derivative featuring a 2-bromophenyl group attached to a propanamide backbone, which is further substituted with a 1,3-dioxoisoindol-2-yl moiety. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-10(15(21)19-14-9-5-4-8-13(14)18)20-16(22)11-6-2-3-7-12(11)17(20)23/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBMJBCGZFKSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Br)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a compound belonging to the class of phthalimides, which are aromatic heterocyclic compounds. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a bromophenyl moiety and an isoindole derivative, which may contribute to its biological properties. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 405.266 g/mol |

| Solubility | Moderate |

| Lipophilicity | High |

| Blood-Brain Barrier Penetration | Yes (predicted) |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thalidomide analogues have shown selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity indicates a potential mechanism for targeting cancer cells without affecting healthy tissues .

In a study involving various thalidomide derivatives, certain compounds demonstrated potent inhibition of cancer cell motility and altered signaling pathways related to cell growth and apoptosis . This suggests that the isoindole scaffold may play a critical role in modulating biological activity against cancer.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within cancer cells, influencing pathways associated with cell proliferation and survival. The presence of the bromine atom could enhance binding affinity to these targets due to increased lipophilicity .

Toxicity and Safety Profile

Toxicity assessments have indicated that this compound does not exhibit significant Ames test toxicity and is classified as non-carcinogenic . Furthermore, it has been shown to have low acute toxicity in animal models.

Case Study 1: Thalidomide Analogues

In a comprehensive study on thalidomide analogues, researchers synthesized a library of compounds based on the isoindole structure. Among these, several derivatives exhibited promising anticancer properties in vitro against liver cancer cells. Notably, two specific analogues demonstrated selective inhibition of tumorigenic cells without affecting healthy counterparts at concentrations as low as 10 µM .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that certain derivatives could modulate key signaling proteins associated with cancer progression. These studies utilized phosphoprotein quantification techniques to assess changes in cellular localization and levels of proteins involved in growth signaling pathways .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. Studies have shown that N-(2-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can induce apoptosis in cancer cells by targeting specific pathways such as the Cyclooxygenase (COX) pathway and Nuclear Factor Kappa B (NF-kB) signaling .

Case Study:

In a study published in MDPI, various isoindole derivatives were tested against cancer cell lines, revealing that certain modifications to the isoindole structure enhanced cytotoxicity against breast and prostate cancer cells. The presence of the bromophenyl group was noted to increase the potency of these compounds .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to inhibit Monoamine Oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's. By inhibiting MAO-B, this compound may help in reducing oxidative stress and neuronal damage .

Case Study:

A pharmacological study demonstrated that similar compounds with isoindole structures displayed significant neuroprotective effects in animal models of neurodegeneration. These findings suggest potential therapeutic applications for treating conditions such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

Another area of application is the anti-inflammatory potential of this compound. Research has indicated that phthalimide derivatives can inhibit inflammatory mediators such as COX enzymes and cytokines involved in inflammatory responses .

Case Study:

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Aromatic Ring Substituents

- N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2-(1,3-Dioxoisoindol-2-yl)Propanamide (CAS: 459152-89-7) This compound replaces the 2-bromophenyl group with a 4-bromophenyl-substituted thiazole ring. Such modifications may enhance interactions with biological targets like enzymes or receptors .

- N-(2,4-Dimethylphenyl)-2-(1,3-Dioxoisoindol-2-yl)Propanamide (CAS: 313267-30-0) Here, the bromine atom is replaced by methyl groups at the 2- and 4-positions of the phenyl ring.

Backbone and Side Chain Variations

- N-(3,5-Dimethylphenyl)-3-(1,3-Dioxoisoindol-2-yl)Propanamide (CAS: 313267-28-6) The propanamide chain is extended to three carbons (vs. two in the target compound), and the phenyl group is substituted with methyl groups.

[10-(1,3-Dioxoisoindol-2-yl)Decyl]Triphenylphosphonium Derivatives ()

These compounds feature a long alkyl chain (10 carbons) linking the isoindole-dione group to a triphenylphosphonium moiety. The phosphonium group confers mitochondrial targeting capabilities, a property absent in the target compound. Such structural differences highlight divergent applications: the phosphonium derivatives are tailored for subcellular targeting, whereas the target compound’s simpler structure may prioritize oral bioavailability or CNS penetration .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.